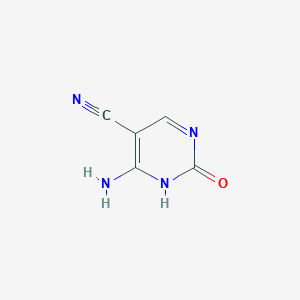

4-Amino-2-hydroxypyrimidine-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

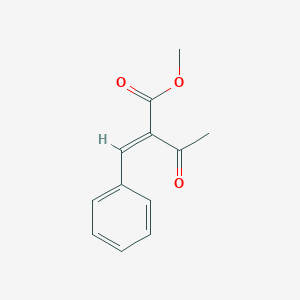

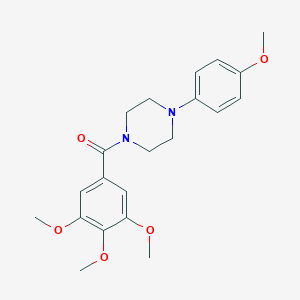

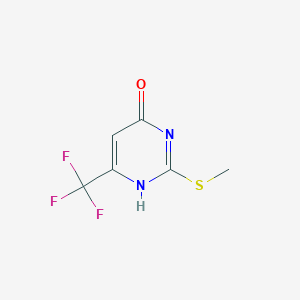

4-Amino-2-hydroxypyrimidine-5-carbonitrile is a chemical compound with the CAS Number: 16462-28-5 and a molecular weight of 136.11 . Its IUPAC name is 6-amino-2-oxo-1,2-dihydro-5-pyrimidinecarbonitrile .

Synthesis Analysis

The synthesis of 4-Amino-2-hydroxypyrimidine-5-carbonitrile involves several steps . For instance, one method involves the use of ammonia and nickel in a hydrogenation process . Another method involves the use of sulfuric acid and water . Further methods involve the use of ethanol and sodium ethanolate .Molecular Structure Analysis

The InChI code for 4-Amino-2-hydroxypyrimidine-5-carbonitrile is 1S/C5H4N4O/c6-1-3-2-8-5(10)9-4(3)7/h2H, (H3,7,8,9,10) . The compound belongs to the class of organic compounds known as pyrimidines .Physical And Chemical Properties Analysis

4-Amino-2-hydroxypyrimidine-5-carbonitrile is a solid substance . It should be stored at a temperature between 2-8°C .科学的研究の応用

Anticancer Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: 4-Amino-2-hydroxypyrimidine-5-carbonitrile derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR). These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines .

- Methods of Application: The compounds were synthesized and evaluated for their in vitro cytotoxic activities against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) .

- Results: Five of the synthesized compounds were found to exhibit moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib. In particular, compound 11b showed 4.5- to 8.4-fold erlotinib activity against HCT-116, HepG-2, MCF-7, and A549 cells with IC 50 values of 3.37, 3.04, 4.14, and 2.4 μM respectively .

Anti-inflammatory Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Pyrimidines, including 4-Amino-2-hydroxypyrimidine-5-carbonitrile, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Calcium Channel Blocker

- Scientific Field: Pharmacology

- Application Summary: Pyrimidines, including 4-Amino-2-hydroxypyrimidine-5-carbonitrile, are used as calcium channel blockers .

- Methods of Application: The calcium channel blocking effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results: Literature studies reveal that a large number of pyrimidines exhibit potent calcium channel blocking effects .

Metal-Organic Frameworks (MOFs)

- Scientific Field: Material Science

- Application Summary: 4-Amino-2-hydroxypyrimidine-5-carbonitrile has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) .

- Methods of Application: The ligand was used in the synthesis of a 2D-MOF based on Cu(i). The oxygen atom in the para position of the ligand was used to increase the extended aromaticity and introduce electronic density in the channels of the MOF .

- Results: The synthesized MOF exhibited unique properties due to the presence of the 4-Amino-2-hydroxypyrimidine-5-carbonitrile ligand .

Antioxidant Agents

- Scientific Field: Pharmacology

- Application Summary: Pyrimidines, including 4-Amino-2-hydroxypyrimidine-5-carbonitrile, display a range of pharmacological effects including antioxidants .

- Methods of Application: The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

Antiviral Agents

- Scientific Field: Virology

- Application Summary: Pyrimidines, including 4-Amino-2-hydroxypyrimidine-5-carbonitrile, display a range of pharmacological effects including antiviral .

- Methods of Application: The antiviral effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results: Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

Safety And Hazards

将来の方向性

A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . This suggests potential future directions in the development of new pyrimidine-5-carbonitrile derivatives as anticancer agents .

特性

IUPAC Name |

6-amino-2-oxo-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O/c6-1-3-2-8-5(10)9-4(3)7/h2H,(H3,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDKBQHGALFUAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=C1C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358683 |

Source

|

| Record name | 4-amino-2-hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-hydroxypyrimidine-5-carbonitrile | |

CAS RN |

16462-28-5 |

Source

|

| Record name | 4-amino-2-hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)

![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)